5-[1-(propan-2-yl)-1H-pyrazol-5-yl]-1,3,4-thiadiazol-2-amine
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Overview
Description
5-[1-(propan-2-yl)-1H-pyrazol-5-yl]-1,3,4-thiadiazol-2-amine is a heterocyclic compound that contains both pyrazole and thiadiazole rings. These types of compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[1-(propan-2-yl)-1H-pyrazol-5-yl]-1,3,4-thiadiazol-2-amine typically involves the reaction of 1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid with thiosemicarbazide under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the thiadiazole ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and catalyst to improve yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-[1-(propan-2-yl)-1H-pyrazol-5-yl]-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a thiadiazoline ring.
Substitution: The amino group on the thiadiazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiadiazoline derivatives.
Substitution: N-substituted thiadiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits antimicrobial and antifungal activities.
Medicine: Potential therapeutic agent for treating bacterial and fungal infections.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-[1-(propan-2-yl)-1H-pyrazol-5-yl]-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. The compound can inhibit the growth of microorganisms by interfering with their metabolic pathways. It may also bind to enzymes or receptors, disrupting their normal function and leading to cell death .
Comparison with Similar Compounds
Similar Compounds
1,3,4-thiadiazole derivatives: These compounds share the thiadiazole ring and exhibit similar biological activities.
Pyrazole derivatives: Compounds containing the pyrazole ring are known for their anti-inflammatory and analgesic properties.
Uniqueness
5-[1-(propan-2-yl)-1H-pyrazol-5-yl]-1,3,4-thiadiazol-2-amine is unique due to the combination of both pyrazole and thiadiazole rings in its structure. This dual-ring system enhances its biological activity and makes it a versatile compound for various applications .
Properties
IUPAC Name |
5-(2-propan-2-ylpyrazol-3-yl)-1,3,4-thiadiazol-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N5S/c1-5(2)13-6(3-4-10-13)7-11-12-8(9)14-7/h3-5H,1-2H3,(H2,9,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQSPICUJXYKTNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=CC=N1)C2=NN=C(S2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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